molecular formula C10H7NO B13810461 2H-Azuleno[1,8-cd]isoxazole(9CI) CAS No. 76758-84-4

2H-Azuleno[1,8-cd]isoxazole(9CI)

Cat. No.: B13810461
CAS No.: 76758-84-4
M. Wt: 157.17 g/mol
InChI Key: PNUABPMSLFPSRJ-UHFFFAOYSA-N
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Description

2H-Azuleno[1,8-cd]isoxazole(9CI) is a chemical compound with the molecular formula C10H7NO. It is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure.

Preparation Methods

The synthesis of 2H-Azuleno[1,8-cd]isoxazole(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of azulene derivatives with nitrile oxides, leading to the formation of the isoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2H-Azuleno[1,8-cd]isoxazole(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the isoxazole ring.

    Substitution: The compound can undergo substitution reactions where functional groups on the azulene ring are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2H-Azuleno[1,8-cd]isoxazole(9CI) has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2H-Azuleno[1,8-cd]isoxazole(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Properties

CAS No.

76758-84-4

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-oxa-3-azatricyclo[5.4.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene

InChI

InChI=1S/C10H7NO/c1-2-4-9-10-7(3-1)5-6-8(10)11-12-9/h1-6,11H

InChI Key

PNUABPMSLFPSRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=CC3=C1)NO2

Origin of Product

United States

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